molecular formula C16H19NO5S2 B2458369 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-44-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2458369
CAS No.: 1021046-44-5
M. Wt: 369.45
InChI Key: TYZIJGAJLIFJQA-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide (CAS 1021046-44-5) is a synthetic specialty chemical with a molecular formula of C16H19NO5S2 and a molecular weight of 369.5 g/mol . This acetamide derivative is built around a multi-ring system, incorporating a 3,4-dimethoxyphenethyl group linked to a thiophene-2-sulfonyl moiety . The distinct structural features of this compound, particularly the sulfonamide group and the dimethoxyphenyl ring, make it a valuable intermediate in organic synthesis and medicinal chemistry research. Sulfonamide derivatives are a significant class of compounds studied for their diverse biological activities and are frequently explored in the development of therapeutic agents . The presence of the thiophene ring, a common heterocycle in pharmaceuticals, further enhances its utility as a building block for the construction of more complex molecules . Researchers can employ this compound in the synthesis of novel chemical libraries, as a precursor in drug discovery projects, or for structure-activity relationship (SAR) studies. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIJGAJLIFJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide typically involves multiple steps. One common approach is to start with the synthesis of the intermediate compounds, such as 3,4-dimethoxyphenylethylamine and thiophen-2-ylsulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Synthesis of 3,4-dimethoxyphenylethylamine

      Reagents: 3,4-dimethoxybenzaldehyde, nitroethane, and a reducing agent (e.g., lithium aluminum hydride).

      Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.

  • Step 2: Synthesis of thiophen-2-ylsulfonyl chloride

      Reagents: Thiophene-2-sulfonic acid and thionyl chloride.

      Conditions: The reaction is conducted under anhydrous conditions, often in the presence of a base such as pyridine.

  • Step 3: Formation of this compound

      Reagents: 3,4-dimethoxyphenylethylamine, thiophen-2-ylsulfonyl chloride, and acetic anhydride.

      Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, under cooling conditions to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings or sulfonyl groups.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Studies have indicated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that compounds with similar structural motifs can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, derivatives of this compound were evaluated for their ability to inhibit the proliferation of human breast cancer cells, demonstrating promising results with IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's. For example, compounds with analogous structures have shown efficacy in inhibiting acetylcholinesterase and α-glucosidase, which are critical targets for managing neurodegenerative diseases and type 2 diabetes mellitus, respectively .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential utility in developing new antimicrobial agents .

Synthesis of Isoquinoline Analogues

This compound serves as an intermediate in the synthesis of isoquinoline derivatives, which are known for their diverse biological activities, including antituberculosis properties. The synthesis involves oxidation reactions that yield various fluorine-containing isoquinoline alkaloids.

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. The mechanism was further elucidated through flow cytometry and Western blot analysis, revealing an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition Studies

A series of enzyme inhibition assays were conducted to assess the activity of this compound against acetylcholinesterase. The compound exhibited competitive inhibition with an IC50 value comparable to known inhibitors in the literature. Molecular docking studies suggested favorable interactions between the compound and the active site of the enzyme, providing insights into its inhibitory mechanism.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • Thiophen-2-ylsulfonyl acetamide
  • 3,4-dimethoxyphenylethylamine derivatives

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H17N1O4S2
  • Molecular Weight : 341.43 g/mol

The presence of the 3,4-dimethoxyphenyl group and the thiophenesulfonamide moiety suggests potential interactions with biological targets, particularly in cancer and inflammatory pathways.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study employing the sulforhodamine B (SRB) assay on human prostate cancer cells demonstrated that derivatives of phenyl-acetamides possess notable cytotoxic effects. The efficacy was measured through parameters such as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration that inhibits growth), and LC50 (the lethal concentration for 50% of cells) .

Parameter Value
GI50Low micromolar range
TGILow micromolar range
LC50Low micromolar range

The proposed mechanism involves the modulation of apoptosis and cell proliferation pathways. In particular, the interaction with alpha1-adrenoreceptors has been noted to influence these cellular processes. A significant reduction in receptor expression correlated with induced apoptosis in cancer cell lines .

Case Studies

  • Study on Antitumor Efficacy : A series of experiments were conducted on prostate cancer cells where this compound was tested alongside known antitumor agents. The results indicated a synergistic effect when combined with other chemotherapeutic agents, enhancing overall efficacy.
  • Inflammatory Response Modulation : Another study explored the compound's ability to modulate inflammatory responses in vitro. The findings suggested that it could inhibit pro-inflammatory cytokine production, which is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

  • Inhibition of Tumor Growth : The compound has shown promising results in inhibiting tumor growth in various cancer models.
  • Selective Toxicity : It exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs.
  • Potential as an Anti-inflammatory Agent : Preliminary data suggest its potential application in treating inflammatory diseases due to its ability to modulate immune responses.

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Coupling of 3,4-dimethoxyphenethylamine with a sulfonyl chloride derivative (e.g., thiophene-2-sulfonyl chloride) in anhydrous dichloromethane using triethylamine as a base . (ii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). (iii) Optimization of reaction time and temperature (e.g., 0–5°C for exothermic steps) to minimize byproducts .
  • Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area normalization) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :
  • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., monoclinic P21/c space group, as seen in related dimethoxyphenyl acetamides) .
  • NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ 2.8–3.2 ppm for sulfonyl-acetamide protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~409.5) .

Q. What are the solubility properties of this compound, and how can formulation challenges be addressed?

  • Solubility : Reported solubility in DMSO (>61.3 µg/mL) ; however, batch variability may occur due to hygroscopicity.
  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsion techniques to enhance aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • SAR Design : (i) Synthesize analogs with variations in the sulfonyl group (e.g., replacing thiophene with phenyl or morpholine moieties) . (ii) Test bioactivity in neurological (e.g., brain antihypoxic models ) or antimicrobial assays (e.g., biofilm inhibition in Pseudomonas aeruginosa ). (iii) Use molecular docking to correlate substituent effects with target binding (e.g., LasR receptor for quorum sensing ).

Q. What experimental approaches are suitable for resolving contradictions in reported biological activity data?

  • Data Validation :
  • Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based studies) .
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies.
  • Cross-reference with structurally similar compounds (e.g., caffeine-thioglycolic acid amides showing neuroprotective effects ).

Q. How can researchers address stability issues during long-term storage?

  • Stability Protocols :
  • Store lyophilized powder under argon at -20°C to prevent oxidation of methoxy groups .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Q. What are the best practices for evaluating in vitro toxicity and pharmacokinetic (PK) properties?

  • Toxicity Screening :
  • Use MTT assays in HepG2 cells to assess cytotoxicity (IC₅₀ threshold >100 µM for further development) .
    • PK Profiling :
  • Measure metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .

Methodological Notes

  • Synthesis Reproducibility : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) for sulfonylation steps to avoid hydrolysis .
  • Data Reporting : Include crystallographic data (CCDC deposition numbers) and raw NMR spectra in supplementary materials .
  • Ethical Compliance : Follow OECD guidelines for preclinical toxicity studies .

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